molecular formula C21H18N4O2 B2418766 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylbenzamide CAS No. 847387-99-9

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylbenzamide

Cat. No.: B2418766
CAS No.: 847387-99-9
M. Wt: 358.401
InChI Key: RSNKONDQBPYRQX-UHFFFAOYSA-N
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Description

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylbenzamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives.

Mechanism of Action

: Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1585–1600. Link : Anti-fungal effects of novel N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carboxamides. Archives of Microbiology, 206, 1–10 (2024). Link : Preliminary studies on the mechanism of action indicated that the imidazo[1,2-a]quinoxaline skeleton likely exerted its antifungal effects by disrupting hyphal differentiation, spore germination, and germ tube growth. SpringerPlus, 5, 1–9 (2016). Link : Moraski, G. C., et al. (2023). Recent developments of imidazo[1,2-a]pyridines as antitubercular agents.

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, inhibitory properties against Staphylococcus aureus were identified only in the case of one out of six tested compounds .

Future Directions

The future directions for the study of similar compounds include developing convenient synthetic methods, especially by which we can synthesize these two kinds of structures respectively from the same starting materials . This is very meaningful due to the attractive biological properties of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other imidazo[1,2-a]pyrimidine derivatives, such as 2,4-diphenylbenzo[4,5]imidazo[1,2-a]pyrimidine . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties.

Uniqueness: N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxyphenyl and methylbenzamide groups contribute to its high potency and selectivity as a COX-2 inhibitor, distinguishing it from other related compounds .

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-6-3-4-7-16(14)20(26)23-17-12-15(8-9-19(17)27-2)18-13-25-11-5-10-22-21(25)24-18/h3-13H,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNKONDQBPYRQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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